molecular formula C21H20O7 B4191490 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate

Cat. No. B4191490
M. Wt: 384.4 g/mol
InChI Key: UOPIPGSHTSLEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate, also known as DTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTB belongs to the class of coumarin derivatives, which have been extensively studied for their diverse pharmacological properties.

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is its anti-cancer properties. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate exerts its pharmacological effects through multiple mechanisms of action. Its anti-cancer properties are attributed to its ability to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and repair. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate also induces the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in cancer cells. In addition, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In addition, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate also exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and scavenging free radicals.

Advantages and Limitations for Lab Experiments

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It also exhibits a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate. One area of research is to determine its safety and efficacy in vivo, as most studies have been conducted in vitro. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Furthermore, the development of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate analogs with improved pharmacological properties and reduced toxicity is an area of active research.

properties

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-11-6-14-19(12(2)8-18(22)27-14)15(7-11)28-21(23)13-9-16(24-3)20(26-5)17(10-13)25-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIPGSHTSLEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-2-oxo-2H-chromen-5-yl 3,4,5-trimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.